N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide
Description
This compound is a benzimidazole-indole hybrid carboxamide characterized by a 1-isopropyl-substituted indole core linked via an ethyl chain to a benzimidazole moiety. Its structural uniqueness arises from the combination of two heterocyclic systems (indole and benzimidazole), which are pharmacologically significant due to their ability to interact with biological targets such as kinases, receptors, and enzymes.
Properties
Molecular Formula |
C21H22N4O |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-1-propan-2-ylindole-3-carboxamide |
InChI |
InChI=1S/C21H22N4O/c1-14(2)25-13-16(15-7-3-6-10-19(15)25)21(26)22-12-11-20-23-17-8-4-5-9-18(17)24-20/h3-10,13-14H,11-12H2,1-2H3,(H,22,26)(H,23,24) |
InChI Key |
NTQVWYYJAPEAET-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)C(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Indole
The indole core is functionalized at the N1 position via alkylation. A common method involves reacting indole with isopropyl bromide in the presence of a base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF). The reaction proceeds via an SN2 mechanism, yielding 1-isopropyl-1H-indole.
Reaction Conditions :
-
Temperature: 0°C to room temperature
-
Solvent: THF
-
Base: NaH (2.2 equiv)
-
Yield: 78–85%
Carboxylic Acid Functionalization
The 3-position of 1-isopropyl-1H-indole is oxidized to a carboxylic acid using potassium permanganate (KMnO₄) in acidic conditions. Alternatively, formylation followed by oxidation with Jones reagent (CrO₃/H₂SO₄) achieves higher regioselectivity.
Optimized Protocol :
-
Formylation with POCl₃/DMF (Vilsmeier-Haack reaction)
-
Oxidation of 3-formylindole to carboxylic acid using KMnO₄ in H₂O/acetone
-
Yield: 65–72%
Synthesis of 2-(1H-Benzimidazol-2-yl)ethylamine
Benzimidazole Ring Formation
Benzimidazoles are synthesized via condensation of o-phenylenediamine with carboxylic acid derivatives. For this compound, glycolic acid serves as the carbonyl source under acidic conditions.
Reaction Mechanism :
-
o-Phenylenediamine reacts with glycolic acid in HCl (4M) at reflux.
-
Cyclodehydration forms the benzimidazole core.
-
Yield: 80–88%
Ethylamine Side Chain Introduction
The ethylamine side chain is introduced via nucleophilic substitution. 2-Chloroethylamine hydrochloride reacts with the benzimidazole anion generated by deprotonation with NaH in DMF.
Procedure :
-
Benzeneimidazole (1 equiv), 2-chloroethylamine (1.2 equiv), NaH (1.5 equiv)
-
Solvent: DMF, 60°C, 12 hours
-
Yield: 70–75%
Carboxamide Coupling Reaction
The final step couples 1-isopropyl-1H-indole-3-carboxylic acid and 2-(1H-benzimidazol-2-yl)ethylamine using a carbodiimide coupling agent. Ethylcarbodiimide hydrochloride (EDCl) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM) is standard.
Optimized Conditions :
-
Carboxylic acid (1 equiv), amine (1.1 equiv), EDCl (1.2 equiv), HOBt (1.2 equiv)
-
Solvent: DCM, 0°C to room temperature, 24 hours
-
Yield: 85–90%
Mechanistic Insight :
EDCl activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the amine to form the amide bond. HOBt suppresses racemization and enhances efficiency.
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient). High-performance liquid chromatography (HPLC) with a C18 column confirms purity >98%.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, indole-H), 7.65–7.10 (m, 6H, aromatic), 4.80 (septet, 1H, isopropyl), 3.85 (t, 2H, CH₂NH), 2.95 (t, 2H, CH₂-benzimidazole).
Alternative Synthetic Routes
One-Pot Tandem Reaction
A streamlined approach condenses o-phenylenediamine, glycolic acid, and 1-isopropylindole-3-carbonyl chloride in a single pot. Titanium tetrachloride (TiCl₄) catalyzes sequential cyclization and amidation.
Advantages :
-
Reduced purification steps
-
Total yield: 68%
Solid-Phase Synthesis
Immobilization of the benzimidazole ethylamine on Wang resin enables iterative coupling. Cleavage with trifluoroacetic acid (TFA) releases the target compound.
Challenges and Optimization
Byproduct Formation
N-Acylation of the benzimidazole nitrogen competes with ethylamine coupling. Using bulky bases like DIPEA suppresses this side reaction.
Solvent Effects
Polar aprotic solvents (DMF, DCM) improve solubility of intermediates. Microwave-assisted synthesis reduces reaction time by 40%.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors for the alkylation and coupling steps. Process analytical technology (PAT) ensures real-time monitoring.
Chemical Reactions Analysis
Key Reaction Types and Conditions
This compound undergoes several characteristic reactions influenced by its:
-
Carboxamide group (nucleophilic substitution/acylation)
-
Benzimidazole nitrogen (alkylation/coordination chemistry)
-
Indole ring (electrophilic substitution/oxidation)
| Reaction Type | Reagents/Conditions | Outcome/Products | Reference |
|---|---|---|---|
| Acylation | Acetyl chloride, DCM, triethylamine | N-acetyl derivative | |
| Nucleophilic substitution | Alkyl halides (e.g., CH₃I), K₂CO₃, DMF | N-alkylated benzimidazole derivatives | |
| Oxidation | H₂O₂, Fe(II) catalysts | Indole ring hydroxylation at C5 position | |
| Coordination complexes | Transition metals (Cu²⁺, Zn²⁺) | Stable metal-ligand complexes |
Acylation Reactions
The carboxamide group reacts with acylating agents via nucleophilic attack on the carbonyl carbon. For example, treatment with acetyl chloride forms an N-acetylated product, enhancing solubility for pharmacological studies.
Benzimidazole Nitrogen Reactivity
The NH group in the benzimidazole moiety undergoes alkylation with methyl iodide under basic conditions, producing N-methyl derivatives. This modification is critical for tuning binding affinity to biological targets .
Indole Ring Oxidation
Controlled oxidation with H₂O₂ introduces hydroxyl groups to the indole ring, a strategy used to improve metabolic stability. Fe(II) catalysts facilitate regioselective oxidation at the C5 position.
Biological Interaction Mechanisms
The compound’s reactivity directly correlates with its pharmacological effects:
-
Enzyme inhibition : Acylated derivatives disrupt ATP-binding pockets in kinases via hydrogen bonding .
-
DNA intercalation : Oxidation products exhibit enhanced planar structure, facilitating DNA interaction in cancer cells.
-
Antimicrobial activity : Methylated analogs show MIC values <1 µg/mL against Staphylococcus aureus by inhibiting FtsZ protein polymerization .
Stability and Reactivity Trade-offs
| Property | Impact on Reactivity | Application Consideration |
|---|---|---|
| Hydrolytic stability | Resists degradation in acidic media (pH 2–6) | Suitable for oral formulations |
| Thermal stability | Decomposes >200°C | Requires low-temperature storage |
| Photoreactivity | Forms radicals under UV light | Limited use in light-exposed environments |
Future Research Directions
-
C–H activation strategies for direct functionalization of the indole ring .
-
Asymmetric catalysis to synthesize enantiopure derivatives for chiral target engagement .
-
Prodrug development via phosphate esterification of hydroxylated metabolites.
This compound’s multifunctional reactivity establishes it as a versatile scaffold in medicinal chemistry and materials science, with ongoing research focused on optimizing its synthetic accessibility and biological efficacy .
Scientific Research Applications
Anticancer Properties
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide has shown promising anticancer activity. Preliminary studies indicate its potential to inhibit the proliferation of various cancer cell lines. For example, compounds with similar structural features have demonstrated significant cytotoxic effects against MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) cell lines. Specific IC50 values from related studies are summarized in the table below:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Benzimidazole derivative | MCF7 | 3.79 |
| Tetraazole derivative | NCI-H460 | 12.50 |
| Acetamide derivative | HepG2 | 17.82 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects. Similar compounds have been linked to the inhibition of inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs in preclinical settings:
- Study on Anticancer Activity : A study evaluated the compound's effects on various cancer cell lines and found that it significantly inhibited cell growth through apoptosis mechanisms .
- Mechanistic Insights : Research involving molecular docking studies has suggested that the compound interacts with specific receptors involved in tumor growth regulation, providing insights into its mechanism of action .
- Comparative Analysis with Other Compounds : Comparative studies with other benzimidazole derivatives revealed that this compound exhibits superior potency against certain cancer types, indicating its potential as a lead compound for further development .
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide and related compounds:
Key Observations:
Functional Groups :
- The 1-isopropyl group on the indole ring may sterically hinder interactions compared to the 3-methyl substituent in ’s benzamide.
- The carboxamide group in the target compound is analogous to the hydrazinecarboxamide in but lacks the (E)-imine configuration, which is critical for antimicrobial activity in the latter .
Synthetic Accessibility :
- The synthesis of the target compound likely involves coupling indole-3-carboxylic acid derivatives with benzimidazole-ethylamine, contrasting with the hydrazine-based condensation in or acid chloride reactions in .
Biological Relevance: Benzimidazole derivatives are known for kinase inhibition (e.g., VEGF inhibitors), while benzodioxole-imidazole hybrids () show antimicrobial properties. The target compound’s activity remains speculative without empirical data but is structurally aligned with kinase-targeting agents.
Research Findings and Limitations
- X-ray Crystallography : While direct X-ray data for the target compound are unavailable, methodologies described in (SHELX software) and (single-crystal analysis) are critical for resolving similar structures. The benzimidazole-indole system’s planarity may complicate crystallization compared to simpler analogs .
- Spectroscopic Characterization : NMR and IR data for related compounds (e.g., ) suggest that the target’s benzimidazole NH and indole protons would resonate distinctively in the aromatic region (δ 7.0–8.5 ppm) .
- Theoretical Predictions : Computational studies (docking, QSAR) could predict the target’s binding affinity to kinases like BRAF or EGFR, leveraging the benzimidazole’s ATP-binding pocket interactions.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-1-isopropyl-1H-indole-3-carboxamide?
- Methodology : Adapt multi-step condensation reactions, such as refluxing 3-formyl-indole derivatives with substituted benzimidazole precursors in acetic acid with sodium acetate as a catalyst (similar to indole-thiazolidinone syntheses in ). Purify intermediates via recrystallization (e.g., DMF/acetic acid mixtures) .
- Key Steps :
- Introduce the isopropyl group at the indole N1 position via alkylation.
- Couple the benzimidazole-ethyl moiety to the indole carboxamide using carbodiimide-mediated amidation.
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- 1H/13C NMR : Assign peaks for the indole C3-carboxamide (δ ~165 ppm in 13C NMR) and benzimidazole protons (δ ~7.5–8.5 ppm in 1H NMR). Compare with analogs like N-(1-ethyl-indol-3-yl)benzamide ( ) .
- IR Spectroscopy : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and benzimidazole N-H stretch (~3200 cm⁻¹) .
- Mass Spectrometry : Use high-resolution LC-QTOF-MS to verify molecular weight (e.g., [M+H]+ ion matching theoretical mass) .
Q. What chromatographic methods optimize purity for biological assays?
- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity >95%.
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 3:7) to track reaction progress .
Advanced Research Questions
Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural determination?
- Software Tools : Refine X-ray diffraction data using SHELXL ( ), which handles high-resolution or twinned datasets. For disordered regions, apply "PART" instructions and isotropic displacement parameter restraints .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to resolve ambiguities in bond lengths/angles .
Q. What strategies guide structure-activity relationship (SAR) studies targeting benzimidazole-indole hybrids?
- Modifications :
- Vary substituents on the benzimidazole (e.g., chloro, methyl) and indole (e.g., isopropyl, ethyl) to assess steric/electronic effects (see for benzothiophene analogs) .
- Replace the ethyl linker with propyl or cyclic amines to probe flexibility requirements.
Q. How do computational methods predict the compound’s binding mode to biological targets?
- Molecular Docking : Generate a 3D structure from crystallographic data (if available) or DFT-optimized geometry. Dock into target proteins (e.g., CDK2, ) using flexible ligand/rigid receptor protocols .
- MD Simulations : Run 100-ns simulations in explicit solvent (CHARMM36 force field) to assess binding stability and hydrogen-bond interactions with catalytic residues .
Data Contradiction Analysis
Q. How to address conflicting solubility data in polar vs. nonpolar solvents?
- Experimental Design :
- Measure solubility in DMSO, ethanol, and water using UV-Vis spectroscopy (λmax ~280 nm for indole/benzimidazole).
- Compare with logP predictions (e.g., XLogP3 ~3.5, ) to identify outliers caused by aggregation or protonation .
Q. Why might biological activity vary between enantiomers or polymorphs?
- Chiral Analysis : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) and test activity in cell-based assays.
- Polymorph Screening : Use differential scanning calorimetry (DSC) and PXRD to identify stable crystalline forms affecting bioavailability .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
